[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride
CAS No.: 1332531-03-9
Cat. No.: VC2681303
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332531-03-9 |
|---|---|
| Molecular Formula | C12H20Cl2N2O |
| Molecular Weight | 279.2 g/mol |
| IUPAC Name | [1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N2O.2ClH/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12;;/h1-2,5-6,11,15H,3-4,7-10H2;2*1H |
| Standard InChI Key | VSJLVLCGLVYPPL-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride features a piperidine ring with two key substituents: a methanol group at the 3-position and a pyridin-2-ylmethyl group attached to the nitrogen atom. The presence of the dihydrochloride salt indicates protonation at the basic nitrogen centers, which significantly alters the compound's physical properties compared to its free base form.
Physical and Chemical Properties
The compound exhibits the following key properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₀Cl₂N₂O |
| Molecular Weight | 279.2 g/mol |
| CAS Number | 1332531-03-9 |
| IUPAC Name | [1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol;dihydrochloride |
| Appearance | Crystalline solid |
| Standard InChI | InChI=1S/C12H18N2O.2ClH/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12;;/h1-2,5-6,11,15H,3-4,7-10H2;2*1H |
| Standard InChIKey | VSJLVLCGLVYPPL-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl |
The compound's structural features, including the presence of multiple nitrogen atoms and a hydroxyl group, confer specific chemical properties relevant to its interactions with biological systems and potential applications in medicinal chemistry.
Spectroscopic Characteristics
While specific spectroscopic data for [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride is limited in the available literature, compounds with similar structures typically show characteristic patterns in various spectroscopic analyses:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show signals characteristic of aromatic protons in the pyridine ring (typically δ 7-9 ppm)
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Aliphatic protons of the piperidine ring would appear at approximately δ 1.5-3.5 ppm
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The methylene bridge would show up around δ 3.5-4.5 ppm
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The CH₂OH protons would typically appear at δ 3.5-4.0 ppm
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Infrared Spectroscopy (IR):
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Would show characteristic O-H stretching (3200-3600 cm⁻¹)
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C-N stretching bands typical of tertiary amines and pyridine
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C-O stretching (~1050-1150 cm⁻¹)
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Mass Spectrometry:
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The molecular ion peak for the free base would appear at m/z 206, with fragmentation patterns typical of pyridine and piperidine structures.
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Synthesis Methods
Detailed Synthetic Procedures
Based on information from related syntheses, a potential synthetic route for [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride might involve:
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Starting with a suitable 3-hydroxymethylpiperidine precursor
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Performing N-alkylation with 2-(chloromethyl)pyridine or similar reagents
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Converting to the dihydrochloride salt using hydrogen chloride in an appropriate solvent
Patent literature indicates that reductive amination methods are frequently employed for similar structures. For instance, a reaction medium containing an organic base such as 1,4-diaza-bicyclo[2.2.2]octane (DABCO) along with sodium cyanoborohydride as the reducing agent can facilitate the formation of the required C-N bonds.
The final conversion to the dihydrochloride salt is typically achieved by treating the free base with hydrogen chloride in a suitable solvent such as diethyl ether or ethanol, followed by isolation of the crystalline salt product.
Industrial Production Considerations
Industrial-scale production of [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride would need to address several considerations:
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Optimization of reaction conditions to improve yield and purity
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Selection of appropriate solvents and reagents that are environmentally acceptable and cost-effective
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Implementation of efficient purification methods such as recrystallization or chromatographic techniques
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Quality control measures to ensure consistent product specifications
Biological Activity and Applications
Research Applications
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride serves as an important research tool and building block in several areas:
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As an intermediate in the synthesis of more complex pharmaceutical agents
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In structure-activity relationship studies exploring the biological effects of various piperidine and pyridine derivatives
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As a model compound for studying the chemical reactivity and properties of heterocyclic systems
Related Compounds and Comparative Activity
Several structurally related compounds have been studied and show varied biological activities:
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(1-(Pyridin-2-yl)piperidin-3-yl)methanol (CAS: 916791-11-2) lacks the methylene bridge and exists as a free base rather than a dihydrochloride salt, potentially affecting its bioavailability and activity profile.
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(1-(Pyrimidin-2-yl)piperidin-3-yl)methanol (CAS: 419557-05-4) contains a pyrimidine ring instead of a pyridine ring, which alters the electronic distribution and potentially the binding characteristics with biological targets.
These structural modifications can significantly influence the compounds' interaction with biological systems, including binding affinity for receptors, metabolic stability, and pharmacokinetic properties.
Research Findings and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride and related compounds could provide valuable insights for future drug development. Key structural elements that might influence biological activity include:
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The position of the methanol group on the piperidine ring
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The nature of the linkage between the piperidine and pyridine rings
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The salt form (dihydrochloride versus free base or other salt forms)
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The substitution pattern on both heterocyclic rings
Systematic modification of these structural elements, followed by biological evaluation, could reveal important structure-activity patterns useful for the design of more potent or selective compounds for specific therapeutic targets.
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